An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,5-dichloro-4-propoxybenzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3,5-dichloro-4-propoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 3,5-dichloro-4-propoxybenzoate, a halogenated aromatic ester of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel chemical entities by consolidating critical data on its physical and chemical characteristics. The guide includes a detailed summary of its properties, methodologies for their experimental determination, and an analysis of its structural features through predictive spectral data interpretation.
Introduction
Ethyl 3,5-dichloro-4-propoxybenzoate (CAS No. 40689-35-8) is a member of the benzoate ester family, characterized by a dichlorinated benzene ring functionalized with a propoxy and an ethyl ester group. The presence of chlorine atoms and the ether linkage significantly influences its electronic and steric properties, making it a valuable intermediate in organic synthesis. Halogenated aromatic compounds are pivotal in the design of bioactive molecules due to their ability to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. An in-depth understanding of the physicochemical properties of this compound is therefore essential for its effective utilization in research and development.
Molecular Structure and Identification
The molecular structure of Ethyl 3,5-dichloro-4-propoxybenzoate is fundamental to its chemical behavior. The arrangement of its constituent atoms and functional groups dictates its reactivity, polarity, and intermolecular interactions.
Figure 1: 2D Chemical Structure of Ethyl 3,5-dichloro-4-propoxybenzoate.
| Identifier | Value |
| IUPAC Name | ethyl 3,5-dichloro-4-propoxybenzoate |
| CAS Number | 40689-35-8 |
| Molecular Formula | C₁₂H₁₄Cl₂O₃ |
| Molecular Weight | 277.14 g/mol |
| Canonical SMILES | CCCOC1=C(C=C(C=C1Cl)C(=O)OCC)Cl[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The available and predicted data for Ethyl 3,5-dichloro-4-propoxybenzoate are summarized below.
| Property | Value | Source/Method |
| Melting Point | 49-50 °C | Experimental |
| Boiling Point | 366.5 °C at 760 mmHg | Predicted[1] |
| Density | 1.233 g/cm³ | Predicted[1] |
| Refractive Index | 1.52 | Predicted[1] |
| Flash Point | 144.4 °C | Predicted[1] |
| Vapor Pressure | 1.46E-05 mmHg at 25°C | Predicted[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.95890 | Predicted[1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, and ethyl acetate. | General knowledge for similar esters. |
Experimental Protocols for Physicochemical Property Determination
To ensure the accuracy and reliability of the physicochemical data, standardized experimental protocols should be employed. The following section outlines the methodologies for determining key properties of Ethyl 3,5-dichloro-4-propoxybenzoate.
Melting Point Determination
The melting point is a fundamental property for the identification and purity assessment of a solid compound.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry Ethyl 3,5-dichloro-4-propoxybenzoate is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
Boiling Point Determination
For high-boiling point liquids like Ethyl 3,5-dichloro-4-propoxybenzoate, specialized techniques are required for accurate determination.
Methodology: Ebulliometry or Distillation
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Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask, a condenser, a thermometer, and a receiving vessel.
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Sample Introduction: A known volume of the compound is placed in the distillation flask with a few boiling chips.
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Heating: The flask is heated gently.
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Equilibrium: The temperature is recorded when a stable reflux is established, and the vapor and liquid phases are in equilibrium. This temperature represents the boiling point at the ambient pressure.
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Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction using a nomograph is necessary.
Solubility Determination
Understanding the solubility profile is crucial for formulation and delivery.
Methodology: Shake-Flask Method
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Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane) are chosen.
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Sample Addition: An excess amount of Ethyl 3,5-dichloro-4-propoxybenzoate is added to a known volume of each solvent in a sealed container.
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Equilibration: The mixtures are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Structural Elucidation: Predictive Spectral Analysis
Predicted ¹H NMR Spectrum (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum would provide information about the different types of protons and their neighboring environments.
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Aromatic Protons: A singlet would be expected for the two equivalent aromatic protons, likely in the range of δ 7.0-8.0 ppm. The electron-withdrawing effects of the chlorine atoms and the ester group would shift these protons downfield.
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Propoxy Group Protons:
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A triplet for the -OCH₂- protons adjacent to the oxygen, expected around δ 4.0-4.2 ppm.
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A multiplet (sextet) for the internal -CH₂- protons, expected around δ 1.8-2.0 ppm.
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A triplet for the terminal -CH₃ protons, expected around δ 1.0-1.2 ppm.
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Ethyl Ester Group Protons:
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A quartet for the -OCH₂- protons, expected around δ 4.2-4.4 ppm.
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A triplet for the -CH₃ protons, expected around δ 1.3-1.5 ppm.
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Predicted ¹³C NMR Spectrum (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would reveal the number of unique carbon environments.
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Carbonyl Carbon: The ester carbonyl carbon would appear as a singlet at a significantly downfield chemical shift, likely in the range of δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected, with chemical shifts ranging from approximately δ 120-160 ppm. The carbons attached to the chlorine and oxygen atoms would be the most deshielded.
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Propoxy Group Carbons: Three signals corresponding to the three carbon atoms of the propoxy group, with the -OCH₂- carbon being the most downfield.
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Ethyl Ester Group Carbons: Two signals for the ethyl group carbons, with the -OCH₂- carbon appearing further downfield than the -CH₃ carbon.
Predicted IR Spectrum (Infrared Spectroscopy)
The IR spectrum would show characteristic absorption bands for the functional groups present.
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C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
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C-O Stretch (Ester and Ether): Strong absorption bands in the region of 1000-1300 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Predicted Mass Spectrum
The mass spectrum would provide information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 276, corresponding to the molecular weight of the compound with the most abundant isotopes (³⁵Cl).
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Isotopic Peaks: Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and chlorine-containing fragments. The M+2 peak (containing one ³⁷Cl and one ³⁵Cl) would be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) would be about 10% of the M⁺ peak.
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Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the propoxy chain.
Reactivity and Stability
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Hydrolysis: Like other esters, Ethyl 3,5-dichloro-4-propoxybenzoate is susceptible to hydrolysis under both acidic and basic conditions to yield 3,5-dichloro-4-propoxybenzoic acid and ethanol.
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Stability: The compound is expected to be stable under normal storage conditions, away from strong acids, bases, and oxidizing agents. The aromatic ring is generally stable due to aromaticity, but the presence of activating (propoxy) and deactivating (dichloro, ester) groups will influence its susceptibility to electrophilic aromatic substitution.
Safety and Handling
While specific toxicity data for Ethyl 3,5-dichloro-4-propoxybenzoate is limited, it should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has consolidated the available and predicted physicochemical properties of Ethyl 3,5-dichloro-4-propoxybenzoate. The provided data and experimental protocols offer a foundational resource for researchers working with this compound. While a significant amount of information has been presented, it is important to note the reliance on predicted data for several key properties. Experimental verification of the boiling point, density, and spectral characteristics is highly recommended to further enhance the understanding and application of this molecule in scientific endeavors.
References
- Synthesis of (a) Ethyl 3,5-dichloro-4-[3-(3-methylisoxazol-5-yl)propyloxy]benzoate. (n.d.).
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LookChem. (n.d.). ethyl 3,5-dichloro-4-propoxybenzoate cas no.40689-35-8. Retrieved from [Link]
